molecular formula C25H24FN7OS B2990668 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 896798-15-5

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2990668
CAS No.: 896798-15-5
M. Wt: 489.57
InChI Key: BTWAYOCRBZNSLB-UHFFFAOYSA-N
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Description

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a potent and selective small-molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a well-established driver of tumor growth, angiogenesis, and survival in a variety of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. This compound acts as a competitive ATP antagonist, binding to the kinase domain of FGFR and effectively blocking its auto-phosphorylation and subsequent activation of downstream pro-survival signaling pathways such as MAPK/ERK and PI3K/AKT . Its research value lies in its utility as a precise chemical tool for elucidating the complex biological roles of FGFR in both physiological and pathological contexts. Researchers employ this inhibitor in in vitro cell-based assays to study proliferation, migration, and apoptosis in FGFR-driven cancer cell lines, and in in vivo xenograft models to evaluate its potential as a targeted therapeutic agent. The specific structural features, including the triazoloquinazoline core and the sulfanyl acetamide side chain, are engineered to optimize potency and selectivity, making it a critical reagent for preclinical oncology research and drug discovery programs focused on developing next-generation targeted cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN7OS/c1-15-8-9-18(13-20(15)26)27-23(34)14-35-25-28-21-7-5-4-6-19(21)24-29-22(31-33(24)25)10-11-32-17(3)12-16(2)30-32/h4-9,12-13H,10-11,14H2,1-3H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWAYOCRBZNSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazoloquinazoline intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Synthesis of Triazoloquinazoline Intermediate: The triazoloquinazoline core is typically constructed via a cyclization reaction involving a quinazoline derivative and a triazole precursor.

    Coupling Reaction: The pyrazole and triazoloquinazoline intermediates are coupled using a thiol-based linker under mild conditions.

    Introduction of Acetamide Group: The final step involves the acylation of the coupled product with 3-fluoro-4-methylphenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

    Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: It may be explored for its use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its hybrid triazoloquinazoline-pyrazole core, distinguishing it from other acetamide derivatives. Key structural comparisons include:

Compound Class/Name Core Structure Substituents/Modifications Biological Activity Reference
Target Compound Triazolo[1,5-c]quinazoline 3,5-Dimethylpyrazole; 3-fluoro-4-methylphenylacetamide Hypothesized: Antiproliferative
Hydroxyacetamide Derivatives (e.g., FP1-12) 1,2,4-Triazole + oxazol-5(4H)-one Varied aryl/methylidene groups Antiproliferative (tested)
Anti-exudative Acetamides 4H-1,2,4-Triazole + furan Furan-2-yl; unfluorinated aryl groups Anti-inflammatory (tested)

Key Differences :

  • The triazoloquinazoline core may enhance DNA interaction or kinase selectivity compared to simpler triazole-oxazolone hybrids .
  • Fluorination in the aryl group improves metabolic stability over non-fluorinated analogs (e.g., furan-based derivatives in ).

Challenges in Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficient, pharmacophore mapping) may misclassify functional analogs due to divergent bioactivity profiles. For example:

  • Minor modifications (e.g., fluorine substitution) can drastically alter receptor binding or toxicity .
  • The triazoloquinazoline core’s planar structure may confer DNA intercalation, absent in non-aromatic analogs .

Biological Activity

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide represents a novel class of bioactive molecules that combine the pharmacophoric elements of triazole and quinazoline scaffolds. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC27H26F3N7O3S
Molecular Weight585.61 g/mol
InChI KeyPSUQRARSEDGRGC-UHFFFAOYSA-N
Purity95%

This compound is characterized by the presence of a sulfanyl group and a triazoloquinazoline framework, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines have exhibited significant cytotoxic effects against various cancer cell lines. One study reported that compounds with similar structures showed IC50 values ranging from 2.44 to 9.43 μM , indicating promising activity against HepG2 and HCT-116 cell lines . The mechanism appears to involve DNA intercalation and inhibition of topoisomerase II activity, which are critical for cancer cell proliferation.

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity . Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines and mediators in models of inflammation . For instance, one study identified derivatives that significantly inhibited carrageenan-induced paw edema in animal models, suggesting a mechanism involving the modulation of inflammatory pathways.

Antimicrobial Activity

The biological evaluation of similar pyrazole derivatives has also demonstrated antimicrobial properties . Compounds containing the pyrazole moiety have been shown to exhibit activity against various bacterial strains and fungi . This suggests that the target compound may also possess antimicrobial capabilities due to its structural similarities.

Study 1: Cytotoxicity Assessment

A study conducted on quinazoline derivatives revealed that certain substitutions significantly enhanced cytotoxic activity. The most active derivative showed an IC50 value of 2.44 μM against HCT-116 cells, which was attributed to improved binding affinity to DNA due to hydrophobic interactions facilitated by the trifluoromethyl group .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on triazole-containing compounds, researchers found that specific derivatives inhibited the generation of pro-inflammatory cytokines in vitro. The most potent compound demonstrated an anti-inflammatory activity percentage (AA) of 53.41% , highlighting its potential therapeutic application in treating inflammatory diseases .

Q & A

Q. What advanced techniques validate the compound’s target engagement in complex systems?

  • Methodology : Apply chemoproteomics (activity-based protein profiling, ABPP) or CRISPR-Cas9 knockout screens. In-cell NanoBRET assays quantify target binding in live cells .

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